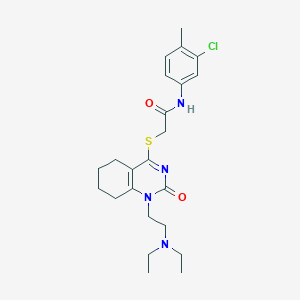
N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H31ClN4O2S and its molecular weight is 463.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides insights into its mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H31ClN4O2S
- Molecular Weight : 446.59 g/mol
- CAS Number : 898461-27-3
The structure features a chloro-substituted aromatic ring and a thioamide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures to N-(3-chloro-4-methylphenyl)-2-thioacetamide exhibit notable biological activities. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Preliminary studies suggest that N-(3-chloro-4-methylphenyl)-2-thioacetamide may possess antimicrobial properties. Derivatives of pyrimidinones have shown efficacy against various bacterial strains and fungi, indicating that this compound could exhibit similar therapeutic potential.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyrimidinone Derivative | Antibacterial | |
| Thioamide Derivative | Antifungal |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, derivatives similar to this compound have demonstrated inhibitory effects on cancer cell lines such as HepG2 . The mechanisms often involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation.
Case Study: Inhibition of CSNK2A
A study highlighted the role of CSNK2A inhibitors in targeting cancer cells. Compounds with structural similarities to N-(3-chloro-4-methylphenyl)-2-thioacetamide were tested for their ability to inhibit this kinase, showing promising results in reducing cell viability in cancer models .
Understanding the mechanisms through which N-(3-chloro-4-methylphenyl)-2-thioacetamide exerts its effects is crucial for its development as a therapeutic agent.
Enzyme Inhibition
The compound may interact with various enzymes involved in metabolic pathways. Initial studies suggest it could inhibit enzymes related to cellular signaling processes. Techniques such as molecular docking studies are employed to elucidate these interactions further.
Interaction with Receptors
There is evidence suggesting that this compound may bind to specific receptors within the body, influencing cellular responses and potentially altering disease pathways .
科学的研究の応用
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of pyrimidinones have shown efficacy against various bacterial strains and fungi. This suggests that N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may possess similar therapeutic potential against microbial infections.
2. Anticancer Activity
The compound's structural features may also endow it with anticancer properties . Studies on related compounds have highlighted their roles as enzyme inhibitors and their interactions with neurotransmitter systems, which are crucial in cancer progression. The potential of this compound as an anticancer agent warrants further investigation through in vitro and in vivo studies.
3. Enzyme Inhibition
The thioamide group in the compound can undergo hydrolysis to yield corresponding carboxylic acids. This property may facilitate its role as an enzyme inhibitor , particularly in metabolic pathways relevant to disease processes.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Thioamide: The initial step involves the reaction of an appropriate amine with a thioketone.
- Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form the desired tetrahydropyrimidine structure.
- Functional Group Modifications: Subsequent modifications may include the introduction of chloro substituents and other functional groups to enhance biological activity.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O2S/c1-4-27(5-2)12-13-28-20-9-7-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUSFHRIEABPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














